N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
描述
N-(2,4-Dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a heterocyclic compound featuring a fused azepinoquinazoline core with a 5-methyl group and a 12-oxo moiety. The carboxamide substituent at position 3 is linked to a 2,4-dimethoxyphenyl group, which distinguishes it from closely related analogs.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-25-19-13-15(22(27)24-18-11-9-16(29-2)14-20(18)30-3)8-10-17(19)23(28)26-12-6-4-5-7-21(25)26/h8-11,13-14,21H,4-7,12H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYCDYDWULJEEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: The 2,4-dimethoxy groups in the target compound provide strong electron-donating effects, which could enhance solubility in polar solvents compared to the chloro- and fluoro-substituted analogs .
Synthetic Pathways :
- Analog 1 (BL20063) was synthesized via coupling reactions similar to those described for oxazolone carboxamides, using DMAP as a catalyst and CH₃CN as a solvent .
- The target compound’s synthesis likely employs analogous methods, with 2,4-dimethoxyphenyl isocyanate as a key intermediate .
Biological Implications :
- While biological data for the target compound are unavailable, Analog 1 (BL20063) is marketed for research use, suggesting preliminary activity in enzyme inhibition or receptor modulation assays .
- The fluorine substitution in Analog 2 may confer advantages in pharmacokinetics, such as prolonged half-life, a feature often exploited in drug design .
常见问题
Q. What synthetic strategies are recommended for optimizing the yield of N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide?
Methodological Answer: The synthesis of complex polycyclic compounds like this quinazoline derivative requires multi-step protocols with careful optimization of reaction parameters. Key steps include:
- Cyclization conditions : Use of catalysts (e.g., Pd/C or Lewis acids) to promote azepino-quinazoline ring formation.
- Protecting group strategies : Methoxy groups on the phenyl ring may require protection during amide bond formation to prevent side reactions .
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C are often used for carboxamide coupling, with yields monitored via HPLC or LC-MS .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the pure product .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Characterization should combine spectroscopic and computational methods:
- NMR spectroscopy : Analyze - and -NMR for methoxy group signals (δ ~3.8–4.0 ppm) and azepino-quinazoline backbone protons (δ ~6.5–8.5 ppm). Discrepancies in peak splitting may indicate stereochemical impurities .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]) and fragmentation patterns.
- X-ray crystallography : Resolves absolute stereochemistry, particularly for the octahydroazepino ring system, which may adopt multiple conformations .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Anticancer activity : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis markers .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays. The carboxamide group may act as a hydrogen bond donor, influencing binding affinity .
- Statistical validation : Perform triplicate experiments with ANOVA to account for batch variability .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction of this compound with biological targets?
Methodological Answer:
- Target selection : Prioritize proteins with structural homology to known quinazoline-binding domains (e.g., ATP-binding pockets in kinases).
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS4) to simulate ligand-receptor interactions. Parameterize the methoxy groups for accurate van der Waals and electrostatic contributions .
- Validation : Compare docking scores (ΔG) with experimental IC data. Discrepancies may indicate unmodeled solvent effects or protein flexibility .
Q. How do substituent modifications (e.g., methoxy vs. halogen groups) impact bioactivity and pharmacokinetics?
Methodological Answer:
- Structure-activity relationship (SAR) : Synthesize analogs with varying substituents on the 2,4-dimethoxyphenyl ring. Test for changes in solubility (logP via shake-flask method) and membrane permeability (Caco-2 cell assays) .
- Metabolic stability : Incubate analogs with liver microsomes (human/rat) to assess CYP450-mediated degradation. Methoxy groups may reduce metabolic clearance compared to halogens .
- Data interpretation : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What experimental designs are optimal for assessing environmental fate and ecotoxicology?
Methodological Answer:
- Environmental persistence : Conduct OECD 307 biodegradation tests in soil/water systems. Monitor degradation products via LC-MS/MS and quantify half-life (t) under varying pH and temperature .
- Ecotoxicology : Use Daphnia magna or Danio rerio (zebrafish) models to assess acute toxicity (LC) and sublethal effects (e.g., oxidative stress via SOD/CAT enzyme assays) .
- Field studies : Deploy passive samplers in wastewater effluent to measure bioaccumulation potential (BCF) .
Q. How can contradictions in bioactivity data between studies be resolved?
Methodological Answer:
- Meta-analysis : Aggregate data from multiple studies (e.g., IC, assay conditions) and apply random-effects models to identify outliers.
- Reproducibility checks : Replicate conflicting experiments under standardized conditions (e.g., cell passage number, serum concentration) .
- Mechanistic studies : Use CRISPR-edited cell lines to confirm target specificity. For example, knockout of a suspected kinase target should abolish compound activity .
Q. What advanced spectroscopic techniques can resolve dynamic conformational changes in the octahydroazepino ring?
Methodological Answer:
- Dynamic NMR (DNMR) : Perform variable-temperature -NMR to detect ring inversion or chair-boat transitions. Methoxy groups may sterically hinder certain conformations .
- Time-resolved fluorescence : Attach a fluorophore to the carboxamide group and monitor Förster resonance energy transfer (FRET) during conformational shifts .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to identify dominant conformers and free-energy landscapes .
Methodological Frameworks
- Experimental design : Use split-plot or randomized block designs to account for variables like synthesis batch or cell culture conditions .
- Data analysis : Apply chemometric tools (e.g., PCA or PLS regression) to correlate structural descriptors with bioactivity .
- Theoretical grounding : Link studies to frameworks like QSAR or transition-state theory to explain reaction mechanisms or binding kinetics .
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